Ethyl 6-amino-5-chloronicotinate
Overview
Description
Ethyl 6-amino-5-chloronicotinate, also known as 6-amino-5-chloropyridine-3-carboxylic acid ethyl ester, is a chemical compound with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol It is a derivative of nicotinic acid and features a pyridine ring substituted with an amino group at the 6-position and a chlorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-chloronicotinate typically involves the reaction of 6-amino-5-chloronicotinic acid with ethanol in the presence of a suitable catalyst. One common method includes the esterification of 6-amino-5-chloronicotinic acid using ethanol and a strong acid catalyst such as sulfuric acid under reflux conditions . The reaction proceeds as follows:
6-amino-5-chloronicotinic acid+ethanolH2SO4ethyl 6-amino-5-chloronicotinate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and the use of high-purity reagents, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 6-amino-5-azidonicotinate or 6-amino-5-thiocyanatonicotinate can be formed.
Oxidation Products: Nitro derivatives like 6-nitro-5-chloronicotinate.
Reduction Products: Amines such as 6-amino-5-chloronicotinate.
Scientific Research Applications
Ethyl 6-amino-5-chloronicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-chloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in antimicrobial research, it may inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential metabolic processes . In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Ethyl 6-amino-5-chloronicotinate can be compared with other similar compounds, such as:
Ethyl 6-amino-5-bromonicotinate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 6-amino-5-fluoronicotinate: Contains a fluorine atom, potentially altering its pharmacokinetic properties.
Ethyl 6-amino-5-iodonicotinate: The presence of iodine can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 6-amino-5-chloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSATKIZFFMUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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